Scaffold Selectivity: Integrin α5β1 Antagonism
The 3-hydroxypyrrolidine scaffold 1, which constitutes the core of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride, was identified as a new and selective integrin α5β1 inhibitor class. In vitro, compounds built on this scaffold demonstrated high α5β1 binding affinities (reported IC₅₀ range for optimized leads: ~1–50 nM in fluorescence polarization displacement assays) with negligible activity against related integrins αvβ3 and αvβ5 (selectivity ratio >100-fold), whereas the comparator scaffold piperidine-based analogs (e.g., N-phenyl piperidine series) showed substantially lower selectivity and required additional substituents to achieve comparable potency [1][2]. This scaffold selectivity originates from the specific H-bond network between the pyrrolidine NH/OH and the integrin metal-ion-dependent adhesion site (MIDAS), which is geometrically inaccessible to six-membered piperidine mimics [1].
| Evidence Dimension | Integrin α5β1 binding affinity and selectivity vs. αvβ3/αvβ5 |
|---|---|
| Target Compound Data | 3-Hydroxypyrrolidine scaffold 1: IC₅₀ (α5β1) = 1–50 nM for optimized leads; selectivity ratio α5β1/αvβ3 >100-fold (fluorescence polarization assay) |
| Comparator Or Baseline | N-Phenyl piperidine scaffold: IC₅₀ (α5β1) comparable only after extensive optimization; inherently lower selectivity window |
| Quantified Difference | Scaffold selectivity >100-fold for α5β1 over αvβ3/αvβ5 integrins; piperidine analogs require additional structural modifications to approach similar selectivity |
| Conditions | In vitro fluorescence polarization displacement assay; recombinant human integrin α5β1, αvβ3, αvβ5 |
Why This Matters
Researchers procuring a building block for integrin-targeted anti-fibrotic or anti-angiogenic programs should select the 3-hydroxypyrrolidine core over piperidine isosteres because the pyrrolidine ring ensures pre-organized geometry for MIDAS coordination, reducing the number of synthetic iterations needed to achieve target selectivity.
- [1] Zischinsky G, Osterkamp F, Vossmeyer D, Zahn G, Scharn D, Zwintscher A, Stragies R. Discovery of orally available integrin α5β1 antagonists. Bioorg Med Chem Lett. 2010 Jan 1;20(1):380-2. doi: 10.1016/j.bmcl.2009.10.073. PMID: 19914828. View Source
- [2] Zischinsky G, Osterkamp F, Vossmeyer D, Zahn G, Scharn D, Zwintscher A, Stragies R. SAR of N-phenyl piperidine based oral integrin alpha5beta1 antagonists. Bioorg Med Chem Lett. 2010 Jan 1;20(1):65-8. doi: 10.1016/j.bmcl.2009.11.032. View Source
